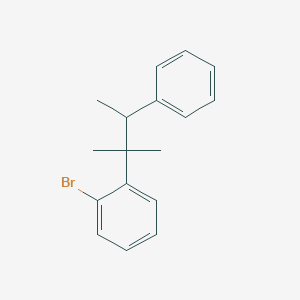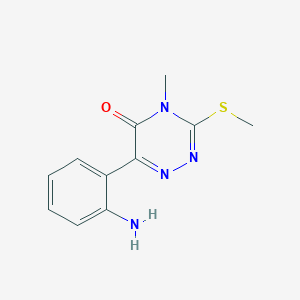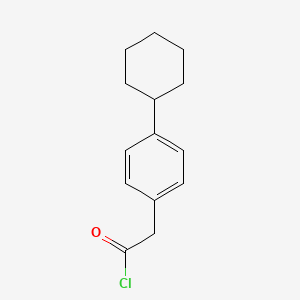![molecular formula C11H14O6 B14587540 Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate CAS No. 61063-42-1](/img/structure/B14587540.png)
Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,7-dioxabicyclo[320]hept-3-ene-6,6-dicarboxylate is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms forming a dioxabicyclo ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate typically involves the reaction of diethyl maleate with a suitable diene under Diels-Alder reaction conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, at elevated temperatures to facilitate the cycloaddition process . The resulting adduct is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes may employ more robust catalysts and automated purification systems to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can yield diethyl 2,7-dioxabicyclo[3.2.0]heptane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diacids, reduced bicyclic compounds, and various ester derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate exerts its effects involves its reactivity towards various chemical reagents. The molecular targets and pathways include:
Cycloaddition Reactions: The compound readily participates in Diels-Alder reactions due to its diene structure.
Nucleophilic Attack: The ester groups are susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction, altering its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate can be compared with other similar compounds, such as:
6,7-Dimethyl-2,4-dioxabicyclo[3.2.0]hept-6-en-3-one: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[3.2.0]hept-2-en-6-one: Another related compound with a similar core structure but different substituents and applications.
These comparisons highlight the unique reactivity and potential applications of this compound in various fields of research and industry.
Propriétés
Numéro CAS |
61063-42-1 |
|---|---|
Formule moléculaire |
C11H14O6 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-14-9(12)11(10(13)15-4-2)7-5-6-16-8(7)17-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
FDVCXOHXHHPQLO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C2C=COC2O1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



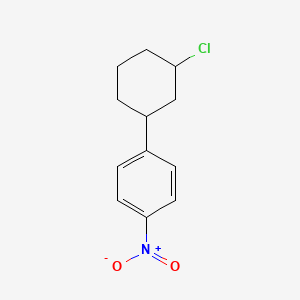
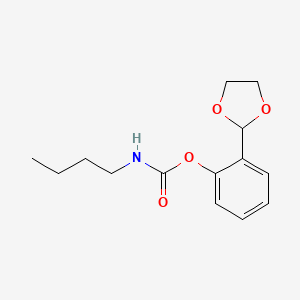
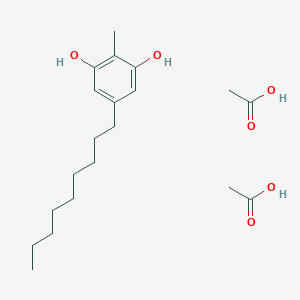
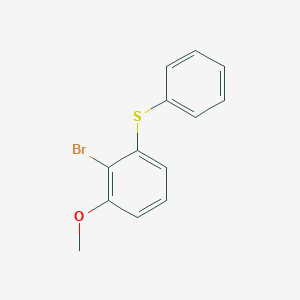

![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)

![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

